

# CT1113: A Comprehensive Technical Guide to a Novel Dual USP25/USP28 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CT1113 is a potent, small-molecule inhibitor targeting the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1][2] These enzymes play a critical role in regulating the stability of numerous oncoproteins, making them attractive targets for cancer therapy. By dually inhibiting USP25 and USP28, CT1113 offers a promising therapeutic strategy for a broad spectrum of malignancies by promoting the degradation of key cancer drivers such as c-MYC and NOTCH1.[3] This technical guide provides an in-depth overview of CT1113, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

### **Mechanism of Action**

CT1113 exerts its anti-cancer effects by binding to and inhibiting the catalytic activity of both USP25 and USP28. These enzymes are responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[4] Key oncoproteins stabilized by USP28 include c-MYC, a transcription factor that drives cell proliferation, and NOTCH1, a critical regulator of cell fate.[3][4] USP25 has also been implicated in stabilizing oncoproteins and promoting tumor growth.[5]

By inhibiting USP25 and USP28, **CT1113** leads to the increased ubiquitination and subsequent proteasomal degradation of their downstream substrates.[5] The resulting decrease in the



levels of oncoproteins like c-MYC and NOTCH1 disrupts oncogenic signaling pathways, ultimately leading to decreased cancer cell proliferation and survival.[3]

### **Quantitative Data**

The inhibitory potency of **CT1113** against USP25 and USP28, as well as its efficacy in cancer cell lines, has been quantified through various assays.

| Parameter | Target/Cell Line                 | Value   | Reference |
|-----------|----------------------------------|---------|-----------|
| IC50      | USP25                            | 26.1 nM | [6]       |
| IC50      | USP28                            | 3.9 nM  | [6]       |
| IC50      | Ph+ALL cell lines                | ~200 nM | [5]       |
| EC50      | HCT116 (GFP-<br>expressing)      | 65 nM   | [7]       |
| EC50      | HCT116 (USP25/28 overexpressing) | 92 nM   | [7]       |

### **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **CT1113**.

### **Cell Viability Assay (MTS Assay)**

This protocol is used to assess the effect of **CT1113** on the viability of cancer cells.

- Cancer cell lines (e.g., Ph+ALL cell lines Sup-B15, BV-173)[5]
- Cell culture medium and supplements[5]
- 96-well plates
- CT1113 (stock solution in DMSO)



- MTS reagent (e.g., CellTiter 96® AQueous One Solution)[8]
- Plate reader capable of measuring absorbance at 490 nm[9]

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **CT1113** (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[5] Include a vehicle control (DMSO).
- Following the treatment period, add 20 μL of MTS solution to each well.[9]
- Incubate the plate for 1-4 hours at 37°C.[9]
- Record the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This assay is used to quantify the induction of apoptosis in cancer cells following treatment with **CT1113**.

#### Materials:

- Cancer cell lines
- CT1113
- Annexin V-FITC/PI double-staining kit[5]
- 1X Binding Buffer[10]
- · Flow cytometer

#### Procedure:



- Treat cells with the desired concentration of CT1113 for the indicated time.
- Harvest the cells by centrifugation.[10]
- Wash the cells once with cold 1X PBS.[10]
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.[10]
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI) to 100  $\mu$ L of the cell suspension.[10]
- Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
- Add 400 μL of 1X Binding Buffer to each tube.[10]
- Analyze the stained cells by flow cytometry within one hour.[10] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

### **Western Blot Analysis**

This protocol is used to determine the effect of **CT1113** on the protein levels of its targets and downstream effectors.

- Cancer cell lines
- CT1113
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes[12]



- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]
- Primary antibodies (e.g., anti-c-MYC, anti-NOTCH1, anti-β-actin)[12][13]
- HRP-conjugated secondary antibodies[12]
- ECL detection reagent[12]
- · Imaging system

- Treat cells with CT1113 for the desired time and concentration.
- Lyse the cells in ice-cold lysis buffer.[12]
- Determine the protein concentration of the lysates.[12]
- Denature the protein samples by boiling in Laemmli buffer.[12]
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.[11]
- Incubate the membrane with the primary antibody overnight at 4°C.[11]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[12]

### **Immunoprecipitation for Ubiquitination Assay**

This assay is performed to demonstrate that **CT1113** treatment leads to increased ubiquitination of its target proteins.



| • | Can | cer | cel | l li | nes |
|---|-----|-----|-----|------|-----|
|   |     |     |     |      |     |

- CT1113
- Proteasome inhibitor (e.g., MG132)[5]
- Lysis buffer containing a deubiquitinase inhibitor (e.g., NEM)[14]
- Antibody against the protein of interest (e.g., anti-BCR-ABL1)[5]
- Protein A/G agarose beads
- Anti-ubiquitin antibody

- Treat cells with CT1113 and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).[5]
- Lyse the cells in a buffer containing a DUB inhibitor.[14]
- Pre-clear the lysate with protein A/G agarose beads.
- Incubate the lysate with an antibody against the target protein overnight at 4°C.[15]
- Add protein A/G agarose beads to pull down the antibody-protein complex.
- Wash the beads extensively.
- Elute the protein complex and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated form of the target protein.[15]

### **Quantitative Real-Time PCR (RT-qPCR)**

This protocol is used to measure changes in the mRNA levels of target genes upon **CT1113** treatment.



- Cancer cell lines
- CT1113
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Gene-specific primers
- Real-time PCR system

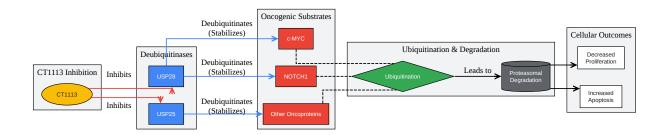
- Treat cells with CT1113.
- Isolate total RNA from the cells.[16]
- Synthesize cDNA from the RNA using a reverse transcription kit.[17]
- Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA.
  [17]
- Analyze the data to determine the relative change in mRNA expression, often normalized to a housekeeping gene.

### In Vivo Xenograft Model

This protocol describes the evaluation of **CT1113**'s anti-tumor efficacy in a mouse model.

- Immunocompromised mice (e.g., nude mice)
- Cancer cell lines (e.g., SW1990 pancreatic cancer cells)
- CT1113 formulation for in vivo administration[5]

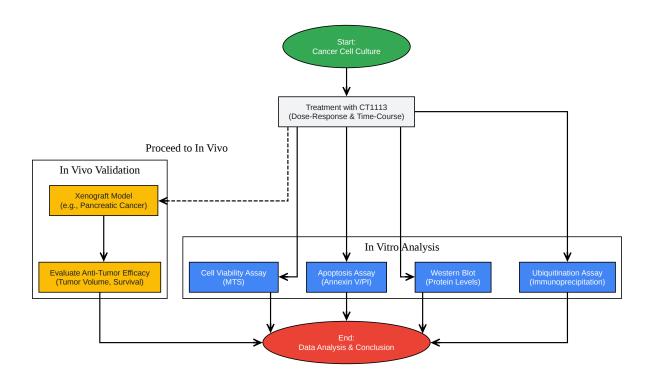



· Calipers for tumor measurement

#### Procedure:

- Subcutaneously or orthotopically inject cancer cells into the mice.[1][4]
- Allow the tumors to reach a palpable size.
- Randomize the mice into treatment and vehicle control groups.
- Administer CT1113 (e.g., intraperitoneal injection) at a specified dose and schedule.
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Monitor the body weight and overall health of the mice.
- At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

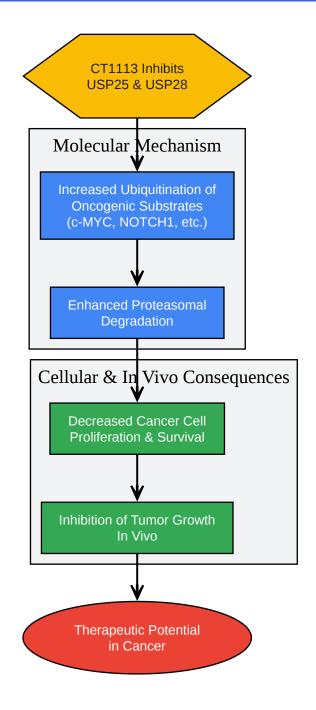
### **Signaling Pathways and Experimental Workflows**


Visual representations of the key signaling pathways affected by **CT1113** and a typical experimental workflow are provided below using the DOT language for Graphviz.





#### Click to download full resolution via product page


Caption: CT1113 inhibits USP28/25, leading to oncoprotein degradation.



Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of CT1113.





Click to download full resolution via product page

Caption: Logical flow from CT1113 inhibition to therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. materialneutral.info [materialneutral.info]
- 9. broadpharm.com [broadpharm.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Ubiquitination assay [bio-protocol.org]
- 16. Reverse-transcription quantitative PCR directly from cells without RNA extraction and without isothermal reverse-transcription: a 'zero-step' RT-qPCR protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- To cite this document: BenchChem. [CT1113: A Comprehensive Technical Guide to a Novel Dual USP25/USP28 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#ct1113-as-a-dual-usp28-usp25-inhibitor]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com